4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound, with the systematic name 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide (synonyms: SMR000021836, CID 2158928, CHEMBL1406702), is a sulfamoyl-substituted benzamide derivative featuring a 1,3,4-oxadiazole core linked to a pyridin-3-yl group (Figure 1). Its molecular formula is C₂₂H₂₆N₅O₄S, with a molecular weight of 480.54 g/mol. Structural validation is inferred from analogous compounds via NMR, HRMS, and HPLC purity data .
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-3-12-25(13-4-2)30(27,28)17-9-7-15(8-10-17)18(26)22-20-24-23-19(29-20)16-6-5-11-21-14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKBGLRONSCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling to introduce the pyridine ring.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the appropriate amine with a sulfonyl chloride.
Final Coupling: The final step involves coupling the oxadiazole-pyridine intermediate with the sulfonamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions could target the oxadiazole ring or the pyridine moiety.
Substitution: The benzamide and pyridine rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide may be studied for its potential as an enzyme inhibitor or receptor ligand. Its sulfonamide group is known to interact with various biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and the presence of the oxadiazole ring may enhance its activity against certain pathogens.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The oxadiazole ring may interact with other molecular targets, such as receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
The compound shares structural homology with other 1,3,4-oxadiazole derivatives reported in antifungal and antimicrobial studies:
Table 1: Key Structural Features of Analogues
Key Observations :
- Sulfamoyl Variations : The dipropylsulfamoyl group in the target compound contrasts with LMM5’s benzyl(methyl)sulfamoyl and LMM11’s cyclohexyl(ethyl)sulfamoyl. These substituents influence lipophilicity and steric bulk, which may modulate membrane permeability and target binding (e.g., thioredoxin reductase inhibition in LMM5/LMM11) .
Thiazole vs. Oxadiazole Derivatives
describes thiazole-based analogues (e.g., 4d–4i ), which differ in core heterocycles but share benzamide and pyridinyl motifs:
Table 2: Thiazole vs. Oxadiazole Comparison
Key Observations :
- Thiazole derivatives with morpholinomethyl or piperazinyl groups (e.g., 4d–4i) exhibit improved solubility due to tertiary amines .
Key Observations :
- The target compound’s synthesis likely follows analogous sulfamoyl coupling methods (e.g., amidation with sulfamoyl chlorides), though yields may vary based on substituent reactivity.
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of the oxadiazole ring, followed by coupling with a pyridine derivative. Subsequent steps include the introduction of the benzamide group and the dipropylsulfamoyl moiety. Specific catalysts and temperature controls are utilized to optimize yield and purity during synthesis.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its interaction with biological macromolecules.
Anticancer Activity
Recent research indicates that compounds containing the oxadiazole moiety can act as ligands for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating cellular functions related to cancer progression. In vitro studies have shown that derivatives based on similar structures exhibit significant cytotoxicity against various cancer cell lines, including A-498 and DU 145 .
Table 1: Cytotoxicity of Oxadiazole Derivatives
| Compound | Cell Line | EC50 (μM) | Toxicity (CC50 μM) |
|---|---|---|---|
| Compound A | A-498 | 0.23 | 81.66 |
| Compound B | DU 145 | 0.18 | 92.67 |
| 4-Dipropylsulfamoyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide | TBD | TBD |
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to bind to specific receptors or enzymes involved in metabolic pathways. This binding can inhibit enzymatic activity or alter receptor signaling pathways, leading to apoptosis in cancer cells or modulation of inflammatory responses .
Case Studies
A study conducted on a series of benzamide derivatives indicated that those containing the oxadiazole structure demonstrated potent antifungal activity against species such as Botrytis cinerea and Fusarium graminearum. The most effective compound exhibited an EC50 of 14.44 μg/mL against Botrytis cinerea, indicating a promising avenue for therapeutic applications in agriculture as well .
Table 2: Antifungal Activity of Benzamide Derivatives
| Compound | Target Fungus | EC50 (μg/mL) |
|---|---|---|
| Compound X | Botrytis cinerea | 14.44 |
| Compound Y | Fusarium graminearum | TBD |
Toxicity Studies
Toxicity assessments using zebrafish embryos have classified some derivatives as low-toxicity compounds, which is critical for evaluating their safety profile in potential therapeutic applications . The acute toxicity of certain derivatives was recorded at 20.58 mg/L.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
